molecular formula C9H13NO2 B1677969 4-Ethoxy-3-methoxyaniline CAS No. 19782-77-5

4-Ethoxy-3-methoxyaniline

Cat. No.: B1677969
CAS No.: 19782-77-5
M. Wt: 167.2 g/mol
InChI Key: PQXMYSBFKDQWQN-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxyaniline (CAS 19782-77-5) is a substituted aniline derivative with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . Its structure features an amino group (-NH₂) at the para position, a methoxy group (-OCH₃) at the meta position, and an ethoxy group (-OCH₂CH₃) at the para position relative to the amino group (SMILES: NC1=CC=C(OCC)C(OC)=C1). This compound is typically stored under dry conditions at 2–8°C to preserve stability .

Properties

IUPAC Name

4-ethoxy-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMYSBFKDQWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173491
Record name p-Phenetidine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19782-77-5
Record name p-Phenetidine, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phenetidine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methoxyaniline typically involves the reaction of p-Phenetidine with methoxy-containing reagents under controlled conditions. One common method includes the reaction of p-Phenetidine with methanol in the presence of a catalyst to introduce the methoxy group at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Chemistry: In chemistry, 4-Ethoxy-3-methoxyaniline is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for various chemical reactions and processes .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in assays to investigate enzyme activities and other biochemical pathways .

Medicine: Its derivatives may exhibit therapeutic properties and are explored for their efficacy in treating various conditions .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for use in manufacturing processes that require specific reactivity and stability .

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Influence :
    • The ethoxy group in this compound increases lipophilicity compared to methoxy-only analogs like 3,4-dimethoxyaniline. This impacts solubility and reactivity in organic syntheses .
    • Electron-Donating Effects : Both methoxy and ethoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. However, the ethoxy group’s larger size may sterically hinder certain reactions compared to smaller methoxy groups .
    • Comparison with Trifluoromethyl Analogs : Compounds like 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline () exhibit electron-withdrawing trifluoromethyl groups, making them more electron-deficient and reactive in different contexts.

Physicochemical Properties

  • Solubility : The hydrochloride salt of this compound (CAS 1052543-98-2, MW 203.67) likely has higher aqueous solubility than the free base, similar to 3,4-dimethoxyaniline hydrochloride .
  • Thermal Stability : Ethoxy groups generally confer lower thermal stability compared to methoxy groups due to longer alkyl chains, though direct data is absent in the evidence.

Biological Activity

4-Ethoxy-3-methoxyaniline, an organic compound with the molecular formula C11H15NO2, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.

PropertyValue
Molecular FormulaC11H15NO2
Molecular Weight193.25 g/mol
IUPAC NameThis compound
CAS Number19782-77-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro assays. One study reported that the compound acts as a topoisomerase II poison, exhibiting cytotoxicity in cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) was determined to be approximately 45 µM against HeLa cells, indicating moderate potency compared to standard chemotherapeutic agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the ethoxy and methoxy groups enhances its binding affinity to enzymes involved in DNA replication and repair, leading to the disruption of cellular processes essential for cancer cell survival. Additionally, the compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound involved testing against multiple strains of bacteria. Results indicated a consistent pattern of inhibition across tested strains, reinforcing the compound's potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In a comparative analysis with established chemotherapeutics, this compound exhibited a promising cytotoxic profile in human cancer cell lines. The study highlighted its effectiveness in inhibiting cell proliferation and inducing apoptosis, particularly in breast cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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